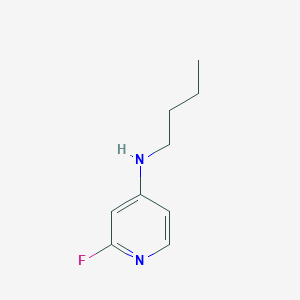

N-butyl-2-fluoropyridin-4-amine

Description

Role of Substituted Aminopyridines as Fundamental Building Blocks in Heterocyclic Chemistry

Substituted aminopyridines are fundamental building blocks in heterocyclic chemistry due to their dual nucleophilic nature. sioc-journal.cn The amino group and the ring nitrogen can both participate in chemical reactions, providing multiple pathways for the synthesis of fused heterocyclic systems and other complex structures. sioc-journal.cnresearchgate.net These compounds are precursors to a vast number of biologically active molecules and functional materials. researchgate.netnih.gov The position of the amino group and other substituents on the pyridine (B92270) ring dictates the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure. libretexts.org The versatility of substituted aminopyridines makes them indispensable tools for chemists seeking to create novel molecular entities with specific properties. sioc-journal.cn

Overview of Synthetic Challenges and Opportunities in Constructing N-butyl-2-fluoropyridin-4-amine Architectures

The synthesis of this compound presents both challenges and opportunities. A primary challenge lies in the selective introduction of the butyl group onto the nitrogen atom of 2-fluoro-4-aminopyridine. Direct N-alkylation of aminopyridines can sometimes lead to a mixture of N-alkylated and O-alkylated products, or dialkylation, necessitating careful control of reaction conditions. nih.govgoogle.com Furthermore, the synthesis of the fluorinated aminopyridine precursor itself requires specific fluorination methodologies. researchgate.net

However, these challenges are accompanied by significant opportunities. The development of efficient and selective synthetic routes to this compound and related structures is an active area of research. nih.gov Successful strategies often involve multi-step sequences that leverage the unique reactivity of fluorinated pyridines. For instance, a common approach involves the initial synthesis of a di-substituted pyridine, followed by a nucleophilic substitution reaction to introduce the amino or butylamino group. The ability to overcome these synthetic hurdles provides access to a class of compounds with potential applications in various fields of chemical research.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from related compounds. For instance, the precursor, 4-amino-2-fluoropyridine (B102257), is a solid with a melting point range of 83-88 °C. sigmaaldrich.com The introduction of the n-butyl group would be expected to increase the molecular weight and likely alter the melting point and solubility characteristics. The table below provides some key identifiers for related compounds.

| Property | Value |

| 4-Amino-2-fluoropyridine | |

| CAS Number | 18614-51-2 sigmaaldrich.com |

| Molecular Formula | C5H5FN2 sigmaaldrich.com |

| Molecular Weight | 112.11 g/mol sigmaaldrich.com |

| 2-Amino-4-fluoropyridine | |

| CAS Number | 944401-77-8 chemicalbook.comnih.govfishersci.at |

| Molecular Formula | C5H5FN2 chemicalbook.comnih.govfishersci.at |

| Molecular Weight | 112.11 g/mol chemicalbook.comnih.govfishersci.at |

| N-Butyl-2-chloropyrimidin-4-amine | |

| CAS Number | 66229-56-9 fluorochem.co.uk |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.66 g/mol fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

N-butyl-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C9H13FN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12) |

InChI Key |

CAGXUCHBKJSVQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=NC=C1)F |

Origin of Product |

United States |

Mechanistic Investigations of C N Bond Formation in the Synthesis of N Butyl 2 Fluoropyridin 4 Amine

Detailed Reaction Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) and its derivatives is a fundamental process for introducing nucleophiles onto the aromatic ring. stackexchange.comyoutube.comyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In the context of synthesizing N-butyl-2-fluoropyridin-4-amine from a dihalogenated pyridine, the reaction is initiated by the nucleophilic attack of n-butylamine on the pyridine ring. This attack disrupts the aromaticity of the ring and forms a high-energy anionic intermediate. stackexchange.comyoutube.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com

The presence of the electronegative nitrogen atom in the pyridine ring makes it electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. youtube.com This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), which bear a partial positive charge due to resonance. stackexchange.comyoutube.com Consequently, nucleophilic attack occurs preferentially at these positions. stackexchange.com

Role of Meisenheimer-like Intermediates and Their Stability

The anionic intermediate formed during the SNAr reaction is known as a Meisenheimer complex or a Meisenheimer-like intermediate. libretexts.orgwikipedia.orgnih.gov These complexes are 1:1 adducts formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org The stability of the Meisenheimer-like intermediate is crucial for the reaction to proceed. stackexchange.com In the case of attack at the C2 or C4 positions of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This delocalization provides significant stabilization that is not possible with attack at the C3 position. stackexchange.com

The structure of the starting aryl halide and the presence of electron-withdrawing groups significantly influence the stability of the Meisenheimer complex. libretexts.orgyoutube.com While traditionally viewed as intermediates, recent studies suggest that in some SNAr reactions, these species may be transition states, and the reaction could proceed via a concerted mechanism. nih.gov However, for highly activated systems, the stepwise mechanism with a distinct Meisenheimer intermediate is generally accepted. nih.govnih.gov The intermediate possesses a tetrahedral carbon at the site of attack, temporarily disrupting the aromaticity of the ring. libretexts.orgnih.gov The subsequent departure of the leaving group restores the aromaticity and yields the final substituted product. youtube.comnih.gov

Base-Catalyzed Proton Transfer Processes

In the amination of fluorinated pyridines with primary or secondary amines like n-butylamine, a base is often required. The role of the base can be multifaceted. In many SNAr reactions involving amine nucleophiles, the breakdown of the tetrahedral intermediate can be facilitated by a general base-catalyzed proton transfer. nih.gov This process can even be the rate-determining step. nih.gov The base assists in the deprotonation of the nitrogen atom of the attacking amine within the Meisenheimer-like intermediate. nih.gov This deprotonation is often a crucial step leading to the irreversible formation of the product. nih.gov

Studies have shown that general base catalysis can lower the activation energy of the reaction, making it more favorable. nih.gov The base can be the nucleophile itself (in this case, n-butylamine acting as a base) or an external base added to the reaction mixture. nih.govrsc.org The catalysis can occur through a pre-association mechanism, where the base is already associated with the intermediate before the rate-limiting proton transfer. nih.gov

Kinetic Studies of Amination Reactions Involving n-Butylamine and Fluorinated Aromatics

Kinetic studies provide valuable insights into the reaction mechanism. For the heterogeneous reaction of n-butylamine with succinic acid, it was found that the reaction follows a Langmuir-Hinshelwood mechanism, where the surface reaction is the dominant step. rsc.org The reaction rate showed a strong negative temperature dependence, indicating that the physisorption of n-butylamine onto the surface is likely the rate-limiting step. rsc.org

In the context of palladium-catalyzed amination of aryl halides with fluoroalkylamines, kinetic studies have revealed that the reaction order with respect to the reactants can vary. For instance, the amination of 1-chloro-4-fluorobenzene (B165104) with trifluoroethylamine was found to be zeroth order in the aryl halide and first order in both the amine and the palladium phenoxide complex. nih.gov This suggests that the oxidative addition of the aryl halide is not the rate-determining step in this particular system. nih.gov The reaction rate can also be influenced by the nature of the base and the solvent used. nih.gov

Understanding Site Selectivity in Halogenated Pyridines During C-N Coupling

When a dihalogenated pyridine, such as 2,4-difluoropyridine, is used as the starting material for the synthesis of this compound, the site of nucleophilic attack becomes a critical factor. In nucleophilic aromatic substitution reactions, the fluorine atom is generally a better leaving group than other halogens. nih.gov For dihalopyridines, nucleophilic attack typically occurs at the C4 position. nsf.gov

However, in palladium-catalyzed cross-coupling reactions, the selectivity can be different. Conventionally, oxidative addition of the palladium catalyst is favored at the C2 position (alpha to the nitrogen) in 2,4-dihalopyridines. nsf.govnih.govnih.gov This preference is attributed to the electronic properties of the pyridine ring, where the C2 position is more electrophilic, and the C2-halogen bond is weaker. nih.govnih.gov

Recent research has shown that this conventional site selectivity can be inverted by modifying the reaction conditions, particularly the choice of ligand on the palladium catalyst. nsf.govnih.gov The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective cross-coupling at the C4 position. nsf.gov Furthermore, the nature of the palladium catalyst itself, whether it is a mononuclear species or a cluster/nanoparticle, can also influence the site selectivity. acs.org For example, it has been demonstrated that multinuclear palladium species can switch the arylation site selectivity from C2 to C4 in the cross-coupling of 2,4-dibromopyridine. acs.org

Table 1: Factors Influencing Site Selectivity in Dihalogenated Pyridines

| Reaction Type | Conventional Selectivity | Factors for Inverting Selectivity |

| Nucleophilic Aromatic Substitution | C4-substitution nsf.gov | Not typically observed |

| Palladium-Catalyzed Cross-Coupling | C2-substitution nih.govnih.gov | Sterically hindered ligands, catalyst speciation (clusters/nanoparticles) nsf.govnih.govacs.org |

Investigations into Palladium-Catalyzed Amination Mechanisms (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a fluoropyridine) to form a Pd(II) complex. wikipedia.orglibretexts.orgyoutube.com

Amine Coordination and Deprotonation: The amine (n-butylamine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

For the amination of 2-halopyridines, specific catalyst systems have been developed. For instance, the use of palladium(II) acetate (B1210297) with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand in the presence of sodium tert-butoxide has been shown to be effective. researchgate.net

Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-X bond of the aryl halide to form a Pd(II) species. wikipedia.orglibretexts.orgyoutube.com |

| Ligand Exchange/Amine Coordination | The amine displaces a ligand on the Pd(II) complex. libretexts.org |

| Deprotonation | A base removes a proton from the coordinated amine to form a palladium amide. wikipedia.orglibretexts.org |

| Reductive Elimination | The aryl group and the amino group couple, forming the product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com |

Reactivity and Derivatization Studies of N Butyl 2 Fluoropyridin 4 Amine

Reactions at the Pyridine (B92270) Ring

The pyridine ring of N-butyl-2-fluoropyridin-4-amine is susceptible to various modifications, including functionalization via substitution, cross-coupling reactions, and saturation of the aromatic system.

Further Functionalization via Electrophilic Aromatic Substitution

The pyridine ring's reactivity towards electrophiles is significantly influenced by its substituents. The N-butylamino group at the C4 position is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom at C2 is a deactivating group. In the context of electrophilic aromatic substitution (EAS), the powerful directing effect of the amino group is expected to dominate. masterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the strongly activating N-butylamino group.

Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acids would be expected to yield 3-nitro and/or 5-nitro derivatives. libretexts.org Similarly, halogenation with reagents like N-bromosuccinimide or N-chlorosuccinimide would likely introduce a halogen at these activated positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions employed.

Cross-Coupling Reactions at the Fluorine-Bearing Position

The fluorine atom at the C2 position of the pyridine ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is a key step for subsequent cross-coupling. nih.gov The C-F bond in 2-fluoropyridines is activated towards nucleophilic attack, allowing for its displacement under relatively mild conditions. nih.gov This displacement can be used to introduce a variety of functionalities.

For example, the fluorine can be displaced by other halides (e.g., via halide exchange) or triflates to prepare substrates for common palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), or Hiyama (using organosilanes) couplings. mdpi.comnih.gov These reactions are pivotal for forming new carbon-carbon bonds, enabling the introduction of alkyl, aryl, or heteroaryl substituents at the C2 position. nih.gov Direct C-F bond activation for cross-coupling is also a known process, though it often requires specific catalytic systems. mdpi.com

Dearomatization-Hydrogenation Processes to Form Fluorinated Piperidine (B6355638) Analogs

The synthesis of fluorinated piperidines is of significant interest in medicinal chemistry, and the hydrogenation of fluoropyridines is a direct route to these valuable scaffolds. nih.govnih.gov this compound can be subjected to dearomatization-hydrogenation processes to yield the corresponding N-butyl-2-fluoropiperidin-4-amine.

Catalytic hydrogenation using heterogeneous catalysts, such as palladium on carbon (Pd/C), is a robust method for this transformation. nih.govacs.org These reactions often proceed with high diastereoselectivity, typically affording cis-substituted piperidines. acs.org Rhodium-based catalysts have also been employed for the dearomatization-hydrogenation of fluoropyridines, leading to all-cis-(multi)fluorinated piperidines. springernature.com The choice of catalyst and reaction conditions can influence the stereochemical outcome and functional group tolerance of the reduction. mdpi.com

Reactions at the N-butylamino Group

The secondary amine of the N-butylamino group provides a reactive site for a variety of derivatization reactions, allowing for the introduction of diverse functional moieties.

Acylation and Sulfonylation of the Amine Nitrogen

The nitrogen atom of the N-butylamino group can readily react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides). These reactions are standard transformations for secondary amines and are used to modify the electronic and steric properties of the substituent.

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl Chloride | Amide |

| Anhydride (B1165640) | Acetic Anhydride | Amide |

| Sulfonyl Halide | Benzenesulfonyl Chloride | Sulfonamide |

Formation of Substituted Urea (B33335) and Thiourea (B124793) Derivatives

The N-butylamino group can undergo nucleophilic addition to isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. These derivatives are of interest in medicinal chemistry due to their biological activities. nih.govnih.gov The reaction proceeds by the attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. This straightforward reaction allows for the synthesis of a large library of compounds by varying the substituent on the isocyanate or isothiocyanate reagent. google.com

| Reagent | Product Type |

| Alkyl/Aryl Isocyanate | Substituted Urea |

| Alkyl/Aryl Isothiocyanate | Substituted Thiourea |

Derivatization for Analytical or Spectroscopic Purposes

The derivatization of this compound is a critical step for its analysis using various spectroscopic and chromatographic techniques. The primary target for derivatization is the secondary amino group, which can be modified to enhance its detectability.

One common strategy involves acylation of the amino group. For instance, reacting this compound with a derivatizing agent such as 4-iodobenzoyl chloride would introduce an iodine atom into the molecule. rsc.org This would render the derivative suitable for highly sensitive detection by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). rsc.org This approach allows for the quantification of the parent compound by monitoring the signal of the introduced heteroatom.

Another approach is to introduce a chromophore or fluorophore to facilitate UV-Vis or fluorescence detection. Reagents like dansyl chloride or dabsyl chloride are commonly used for this purpose. The reaction with these reagents would yield a sulfonamide derivative with strong absorption in the visible region of the electromagnetic spectrum, significantly lowering the limit of detection.

For gas chromatography (GC) analysis, the volatility of this compound can be increased by silylation of the amino group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group, reducing polarity and improving thermal stability.

Pre-column derivatization can also be employed to improve chromatographic separation and detection sensitivity in HPLC. For example, reaction with Boc anhydride (di-tert-butyl dicarbonate) can be used to protect the amino group, which can be particularly useful for subsequent analytical steps or to avoid interference from the amino group itself. google.com

The following table summarizes potential derivatization strategies for this compound for analytical purposes:

| Derivatizing Agent | Functional Group Targeted | Analytical Technique | Purpose of Derivatization |

| 4-Iodobenzoyl chloride | Amino group | HPLC-ICP-MS | Introduction of a quantifiable element rsc.org |

| Dansyl chloride | Amino group | HPLC-Fluorescence/UV-Vis | Introduction of a fluorophore/chromophore |

| Dabsyl chloride | Amino group | HPLC-UV-Vis | Introduction of a chromophore |

| BSTFA/MSTFA | Amino group | Gas Chromatography (GC) | Increased volatility and thermal stability |

| Boc anhydride | Amino group | HPLC | Protection of the amino group, improved chromatography google.com |

Regioselective Transformations of the Compound

The pyridine ring in this compound exhibits distinct regions of reactivity, allowing for regioselective transformations. The electronic properties of the substituents—the electron-donating amino group and the electron-withdrawing fluorine atom—play a crucial role in directing incoming reagents to specific positions on the ring.

The fluorine atom at the 2-position is a particularly good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is due to the electronegativity of fluorine, which activates the position for nucleophilic attack. nih.gov Therefore, treatment of this compound with various nucleophiles, such as alkoxides, thiolates, or other amines, is expected to result in the selective displacement of the fluorine atom to yield 2-substituted-N-butylpyridin-4-amines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. nih.gov

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. However, the strong activating effect of the 4-amino group can facilitate electrophilic attack at the positions ortho and para to it. In the case of this compound, the 3- and 5-positions are ortho to the amino group. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially at these positions. For instance, reaction with bromine in the presence of acetic acid could lead to bromination at the 3- or 5-position. acs.org

Metalation of the pyridine ring followed by reaction with an electrophile is another powerful method for regioselective functionalization. Directed ortho-metalation can be achieved by using the existing substituents to direct a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to a specific position. For a related compound, 4-chloro-3-fluoropyridine, kinetic deprotonation with LDA at low temperatures occurs regioselectively at the 2-position. acs.org A similar approach with this compound could potentially lead to selective deprotonation at the 3-position, which is adjacent to the directing amino group. Quenching the resulting lithiated species with an electrophile would then introduce a new substituent at this position.

The following table outlines the expected regioselective transformations of this compound:

| Reaction Type | Reagents | Expected Position of Transformation | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., NaOR, NaSR, R'2NH) | 2-position | 2-Substituted-N-butylpyridin-4-amines nih.gov |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO3/H2SO4, Br2) | 3- or 5-position | 3/5-Substituted-N-butyl-2-fluoropyridin-4-amines acs.org |

| Directed Ortho-Metalation | Strong base (e.g., LDA) followed by an electrophile (E+) | 3-position | 3-Substituted-N-butyl-2-fluoropyridin-4-amines acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 2 Fluoropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-butyl-2-fluoropyridin-4-amine in solution. By analyzing ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional correlation experiments, a complete assignment of all atoms and their connectivity can be achieved.

For clarity, the following numbering scheme will be used for the atoms in this compound:

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The hydrogens on carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded and appear at a lower field (~2.3-3.0 ppm). libretexts.org

The predicted ¹H NMR data are summarized below. Chemical shifts (δ) are influenced by the electronegative fluorine atom and the nitrogen atoms in the pyridine (B92270) ring and the amine linker.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.8 - 8.0 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz | 1H |

| H-5 | ~6.2 - 6.4 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F) ≈ 2-3 Hz | 1H |

| H-3 | ~6.0 - 6.2 | Doublet (d) | ⁴J(H3-F) ≈ 3-4 Hz | 1H |

| NH | ~4.5 - 5.5 | Broad singlet (br s) | - | 1H |

| H-1' | ~3.1 - 3.3 | Triplet (t) | ³J(H1'-H2') ≈ 7 Hz | 2H |

| H-2' | ~1.5 - 1.7 | Sextet or multiplet (m) | ³J(H2'-H1') ≈ 7 Hz, ³J(H2'-H3') ≈ 7 Hz | 2H |

| H-3' | ~1.3 - 1.5 | Sextet or multiplet (m) | ³J(H3'-H2') ≈ 7 Hz, ³J(H3'-H4') ≈ 7 Hz | 2H |

Pyridine Protons: The proton at the C-6 position is expected to be the most downfield of the ring protons due to its proximity to the ring nitrogen. The fluorine atom will introduce splitting to the signals of H-3 and H-5.

Butyl Chain Protons: The protons of the butyl group will show characteristic triplet and multiplet patterns, similar to those observed for n-butylamine. chemicalbook.com The methylene (B1212753) group attached to the amine nitrogen (H-1') is deshielded compared to the other methylene groups.

Amine Proton: The N-H proton signal is typically broad and its chemical shift is dependent on solvent and concentration. libretexts.org

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom bonded to the highly electronegative fluorine (C-2) will exhibit a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)). Other carbons in the pyridine ring will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~160 - 165 | Doublet (¹J(C-F) ≈ 230-250 Hz) |

| C-4 | ~155 - 160 | Doublet (³J(C-F) ≈ 10-15 Hz) |

| C-6 | ~148 - 152 | Doublet (³J(C-F) ≈ 15-20 Hz) |

| C-3 | ~98 - 102 | Doublet (²J(C-F) ≈ 35-40 Hz) |

| C-5 | ~105 - 109 | Doublet (⁴J(C-F) ≈ 3-5 Hz) |

| C-1' | ~42 - 46 | Singlet |

| C-2' | ~30 - 34 | Singlet |

| C-3' | ~19 - 23 | Singlet |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. This signal's multiplicity will be a result of coupling to the nearby aromatic protons, primarily H-3 (a three-bond coupling, ³J) and potentially smaller, long-range couplings. The expected spectrum would show a doublet of doublets, arising from coupling to H-3 and H-5.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (H-H) connectivity through J-coupling. orgchemboulder.com Expected key correlations include:

H-5 with H-6 on the pyridine ring.

Correlations between adjacent protons in the butyl chain: H-1' with H-2', H-2' with H-3', and H-3' with H-4'.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sigmaaldrich.com It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) C-H couplings, which is invaluable for piecing together the molecular framework. sigmaaldrich.com Key expected HMBC correlations would be:

The NH proton with carbons C-4, C-3, C-5, and C-1'.

The H-1' protons of the butyl group with the C-4 of the pyridine ring.

The H-3 proton with carbons C-2, C-4, and C-5.

The H-6 proton with carbons C-2, C-4, and C-5.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| ~3350 - 3310 | N-H Stretch | Medium-Weak | Characteristic for a secondary amine. orgchemboulder.com |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | |

| ~2960 - 2850 | Aliphatic C-H Stretch | Strong | From the butyl group. |

| ~1620 - 1600 | C=C and C=N Ring Stretch | Strong | Pyridine ring vibrations. |

| ~1580 - 1560 | N-H Bend | Medium | |

| ~1250 - 1200 | C-N Stretch (Aromatic Amine) | Strong | orgchemboulder.com |

| ~1150 - 1100 | C-N Stretch (Aliphatic Amine) | Medium | orgchemboulder.com |

The spectrum would clearly show the presence of the secondary amine (N-H stretch), both aromatic and aliphatic C-H bonds, the pyridine ring system, and the carbon-fluorine bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₉H₁₃FN₂. Its molecular weight is approximately 168.21 g/mol .

Molecular Ion (M⁺): An odd molecular weight is expected for the molecular ion peak (m/z ≈ 168), consistent with the nitrogen rule (molecules containing an odd number of nitrogen atoms have an odd nominal mass). libretexts.org

Fragmentation Pattern: The most significant fragmentation pathway for amines is typically alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Alpha-Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain would result in a prominent fragment ion at m/z = 125. This corresponds to the [M - 43]⁺ ion, [C₆H₈FN₂]⁺.

Benzylic-type Cleavage: Cleavage of the N-C(butyl) bond could lead to the formation of the 2-fluoro-4-aminopyridine cation at m/z = 112.

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom ([M - 19]⁺) might also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 168 | [C₉H₁₃FN₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

X-ray Crystallography for Solid-State Structure and Conformation

For this compound, such a study would elucidate key structural parameters:

Conformation of the Butyl Chain: The torsion angles along the butyl group would define its spatial arrangement (e.g., an extended all-anti conformation or a folded gauche conformation).

Orientation of the Amine Group: The geometry and planarity of the amine group relative to the pyridine ring would be established.

Intermolecular Interactions: The presence and nature of hydrogen bonds, likely involving the amine proton and the pyridine nitrogen or fluorine atom, would be identified. The packing of the molecules in the unit cell would also be detailed.

Despite the scientific value of this data, no published crystallographic studies for this compound could be located. While data exists for related structures, such as 4-Amino-2-fluoropyridine (B102257), extrapolation of these findings to the N-butyl derivative would be speculative and scientifically unsound. The addition of the N-butyl group significantly alters the molecule's size, flexibility, and potential for intermolecular interactions, meaning its crystal structure will be unique.

Without experimental X-ray diffraction data, it is not possible to provide the detailed research findings and data tables for the solid-state structure of this compound as requested.

Computational Chemistry and Theoretical Studies of N Butyl 2 Fluoropyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be predicted. For N-butyl-2-fluoropyridin-4-amine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what would be presented if research were available.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an EPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack.

For this compound, an EPS map would reveal the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and reactivity patterns. The nitrogen atoms and the fluorine atom would likely be regions of significant negative potential.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state theory is used to understand the energy barriers and pathways of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—chemists can predict reaction rates and elucidate mechanisms. For reactions involving this compound, computational modeling could identify the most favorable reaction pathways and the structures of any intermediates and transition states.

Conformation Analysis and Energy Minimization Studies

Molecules with flexible components, such as the n-butyl group in this compound, can exist in various spatial arrangements or conformations. Conformation analysis involves identifying the different possible conformations and determining their relative energies. Energy minimization studies are performed to find the most stable, lowest-energy conformation, which is typically the most populated form of the molecule under normal conditions. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets or other molecules.

Quantum Yield Calculations for Photochemical Processes

Photochemistry studies the chemical reactions that occur upon the absorption of light. The quantum yield of a photochemical process is a measure of its efficiency—the number of times a specific event occurs per photon absorbed. If this compound were to be investigated for photochemical applications, such as in photodynamic therapy or as a molecular switch, quantum yield calculations would be essential to quantify the efficiency of the desired photochemical events. These calculations are complex and would require sophisticated computational methods.

Synthetic Utility and Advanced Applications of N Butyl 2 Fluoropyridin 4 Amine

Role as an Advanced Building Block in Heterocyclic Synthesis

The structure of N-butyl-2-fluoropyridin-4-amine, which combines a nucleophilic amino group with a pyridine (B92270) ring activated by an electron-withdrawing fluorine atom, positions it as a key intermediate in the synthesis of diverse heterocyclic systems. The fluorine atom at the C2 position is susceptible to nucleophilic substitution, a common strategy for elaborating pyridine scaffolds.

The synthesis of aminopyridines from 2-fluoropyridine (B1216828) precursors using lithium amides is a well-established method that proceeds under mild conditions to afford products in good yields. researchgate.net This reactivity allows for the strategic introduction of various substituents. For instance, this compound can serve as a precursor to more complex, fused heterocyclic structures like aminopyrido[2,3-d]pyrimidines through multicomponent reactions. mdpi.com This highlights its role in building libraries of compounds with potential pharmacological relevance.

Potential in the Development of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physical and biological properties, including metabolic stability and binding affinity. mdpi.com this compound is an excellent starting material for creating such complex fluorinated molecules. mdpi.com

The fluorine atom not only modifies the electronic properties of the pyridine ring but also serves as a handle for further chemical transformations. For example, the compound can participate in cycloaddition reactions with difluorocarbene to generate α,α-difluorinated N-heterocycles. Furthermore, it can undergo photochemical transformations that lead to new pyridine derivatives through nucleophilic displacement reactions.

The development of advanced fluorinating agents, such as N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), has broadened the scope for synthesizing complex fluorinated structures from precursors that might otherwise be difficult to functionalize. researchgate.net While not a direct reaction of this compound, this illustrates the advanced methodologies available for creating novel fluorinated compounds where building blocks like it are essential.

Integration into Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. This compound is well-suited for integration into MCRs to generate diverse chemical libraries. rsc.orgnsf.gov

For example, an environmentally friendly, one-pot MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org Such protocols are ideal for the rapid and efficient parallel synthesis of libraries of fluorinated compounds with potential pharmacological activity. rsc.org The use of this compound or similar aminopyridine derivatives in MCRs allows for the systematic variation of substituents, leading to a wide array of structurally diverse molecules from a common core structure. This approach is particularly valuable in drug discovery for creating large collections of related compounds for screening. mdpi.com

Utility in the Synthesis of Specific Compound Classes (e.g., fluorinated piperidines, pyridiniums)

The unique structure of this compound makes it a valuable precursor for synthesizing specific classes of fluorinated compounds, such as piperidines and pyridinium (B92312) salts, which are prominent motifs in pharmaceuticals. nih.govnih.gov

Fluorinated Piperidines: Fluorinated piperidines are indispensable in drug development. nih.gov The synthesis of these compounds can be achieved through the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov A rhodium-catalyzed process, for example, can convert fluoropyridines into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method tolerates various functional groups, enabling the creation of versatile building blocks for further chemical elaboration. nih.gov

| Precursor | Reaction | Product Class | Key Features |

|---|---|---|---|

| Fluoropyridine | Dearomatization-Hydrogenation (Rh-catalyzed) | all-cis-(multi)fluorinated piperidine (B6355638) | Highly diastereoselective; tolerates various functional groups. |

| α-fluoro-β-ketoester | [4+2] Annulation (Pd-catalyzed) | 3-fluoropiperidine | Highly modular; allows for rapid construction of the piperidine core. nih.gov |

Fluorinated Pyridiniums: N-aminopyridinium salts are another important class of compounds with broad synthetic potential. rsc.org These salts can be synthesized through methods like the N-amination of pyridine derivatives. nih.gov While the direct synthesis from this compound is not explicitly detailed, its tertiary amine nature makes it a candidate for quaternization reactions with alkyl halides to form pyridinium salts. mdpi.com This process, known as the Menshutkin reaction, is a standard method for creating quaternary ammonium (B1175870) salts, including pyridiniums. mdpi.com

| Method | Reactants | Product | Description |

|---|---|---|---|

| Electrophilic Amination | Pyridine derivative, Electrophilic aminating reagent (e.g., HOSA) | N-aminopyridinium salt | Direct amination of the pyridine nitrogen. nih.gov |

| Quaternization (Menshutkin Reaction) | Tertiary amine (e.g., substituted pyridine), Alkyl halide | Quaternary ammonium salt (Pyridinium) | SN2 reaction to form the C-N bond. mdpi.com |

Future Research Directions

Development of Novel, Greener Synthetic Routes

The traditional synthesis of N-alkylated aminopyridines often involves multi-step processes and the use of hazardous reagents. google.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key Research Thrusts:

Catalytic N-Alkylation: Exploration of heterogeneous catalysts, such as nanosized zeolite beta, for the direct N-alkylation of 4-amino-2-fluoropyridine (B102257) with butan-1-ol or other butyl derivatives. rsc.org This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" methodology, typically produces water as the only byproduct, aligning with the principles of green chemistry. google.com

Continuous Flow Synthesis: Implementing continuous flow chemistry for the synthesis of N-butyl-2-fluoropyridin-4-amine could offer significant advantages in safety, scalability, and efficiency. acs.org Flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly crucial for potentially exothermic fluorination or amination reactions. acs.org

Photocatalytic Methods: Visible-light photocatalysis represents a mild and environmentally friendly strategy for forging C-N bonds. chemeurope.com Research into photocatalytic systems for the N-alkylation of the 4-aminopyridine (B3432731) core could lead to highly efficient processes that operate at ambient temperatures, reducing energy consumption. nih.govrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Heterogeneous Catalysis | Recyclable catalyst, use of green reagents (alcohols), water as byproduct. google.comrsc.org | Catalyst design for high selectivity towards mono-N-alkylation. |

| Continuous Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. acs.org | Optimization of reactor design and reaction conditions for high throughput. |

| Photocatalysis | Mild reaction conditions, use of visible light, high functional group tolerance. chemeurope.comacs.org | Identifying suitable photocatalysts and reaction partners for efficient N-alkylation. |

Exploration of Catalytic Asymmetric Transformations Involving the Compound

The introduction of chirality can profoundly impact a molecule's biological activity. While this compound is achiral, its derivatives could be chiral. Future work should explore asymmetric transformations to access stereochemically enriched molecules derived from this scaffold.

Key Research Thrusts:

Asymmetric Derivatization: Developing catalytic asymmetric methods to introduce chiral centers onto the butyl group or through functionalization of the pyridine (B92270) ring. The fluorine atom can subtly influence the stereochemical outcome of such reactions. nih.gov

Chiral Ligand Synthesis: Using this compound as a building block for novel chiral ligands. The pyridine nitrogen and the secondary amine offer two potential coordination sites, which could be exploited in the design of ligands for asymmetric metal catalysis.

Organocatalyzed Reactions: Employing chiral organocatalysts to mediate enantioselective reactions at positions electronically influenced by the existing substituents. cas.cn For instance, asymmetric functionalization of the pyridine ring could be explored.

Investigation of Unexplored Reactivity Profiles and Novel Derivatizations

The reactivity of this compound is dictated by the interplay of its three key components: the 2-fluoropyridine (B1216828) core, the C4-amino group, and the N-butyl chain. A systematic investigation of its reactivity is essential for unlocking its full synthetic potential.

Key Research Thrusts:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards nucleophilic displacement. chemicalbook.comossila.com A comprehensive study of its reactions with a wide range of nucleophiles (O, N, S, C-based) would provide access to a diverse library of 2-substituted-N-butylpyridin-4-amines.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. Investigating the site-selectivity of C-H activation on the pyridine ring (positions C3, C5, C6) and the butyl chain would open avenues to complex derivatives that are otherwise difficult to synthesize. acs.org

Amino Group Derivatization: The secondary amine is a versatile handle for further functionalization, including acylation, sulfonylation, and urea (B33335)/thiourea (B124793) formation, to create a wide array of derivatives with potentially diverse biological activities. nih.gov

| Reaction Type | Target Position | Potential Products |

| Nucleophilic Aromatic Substitution | C2-Fluorine | 2-Alkoxy-, 2-Aryloxy-, 2-Amino-, 2-Thioether-pyridines |

| C-H Functionalization | Pyridine Ring (C3, C5, C6) | Arylated, alkylated, or halogenated pyridine derivatives |

| N-H Functionalization | 4-Amino group | Amides, sulfonamides, ureas, thioureas |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques can provide real-time insights into the transformation of this compound and its derivatives.

Key Research Thrusts:

In-situ NMR Spectroscopy: Utilizing techniques like parahydrogen-induced polarization (PHIP) with benchtop NMR spectrometers could allow for the hyperpolarization of signals, enabling quantitative monitoring of reactions even at low concentrations and on a small scale. rsc.org This would be invaluable for studying reaction kinetics and identifying transient intermediates.

Fluorescence Spectroscopy: The pyridine motif can be part of a fluorophore. researchgate.net By designing reactions that modulate the fluorescence properties of the molecule (e.g., through derivatization), it may be possible to use the compound itself or its products as intrinsic probes to monitor reaction progress with high sensitivity. mdpi.com

Raman and IR Spectroscopy: In-situ Raman and infrared spectroscopy can track changes in vibrational modes corresponding to specific functional groups, providing real-time data on reactant consumption and product formation without the need for sample extraction.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving time and resources.

Key Research Thrusts:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions such as C-H functionalization or SNAr. This can help in understanding the electronic influence of the fluorine and N-butyl-amino substituents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed on a library of derivatives. peerj.com These models would correlate structural features with biological activity, providing a roadmap for designing more potent compounds. nih.govacs.org

Molecular Dynamics (MD) Simulations: If derivatives of this compound are investigated as ligands for biological targets, MD simulations can be used to study their binding modes, conformational stability within the active site, and key intermolecular interactions, guiding further optimization. peerj.com

| Modeling Technique | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, charge distribution, spectroscopic properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Medicinal Chemistry | Correlation of molecular fields with biological activity. peerj.com |

| Molecular Dynamics (MD) | Drug Design/Biochemistry | Ligand-protein binding modes, conformational dynamics, binding free energies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.